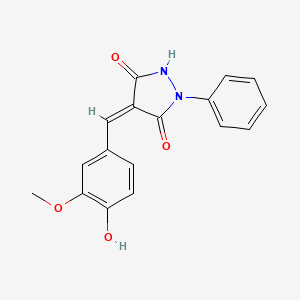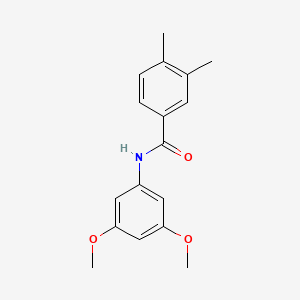![molecular formula C15H20N2O2S B5773463 N-[(cyclohexylamino)carbonothioyl]-4-methoxybenzamide](/img/structure/B5773463.png)
N-[(cyclohexylamino)carbonothioyl]-4-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CCT128930 was first synthesized in 2008 by scientists at the Cancer Research UK Centre for Cancer Therapeutics. Since then, it has been studied for its potential as an anti-cancer agent due to its ability to inhibit the activity of the protein kinase PAK4, which is involved in cancer cell growth and survival.
Mecanismo De Acción
CCT128930 inhibits the activity of PAK4, which is involved in cancer cell growth and survival. PAK4 is a protein kinase that regulates cell migration, invasion, and proliferation. Inhibition of PAK4 by CCT128930 leads to decreased cancer cell growth and survival.
Biochemical and Physiological Effects:
CCT128930 has been shown to inhibit the activity of PAK4 in cancer cells, leading to decreased cancer cell growth and survival. In vivo studies have also shown that CCT128930 inhibits tumor growth in mouse models of breast and pancreatic cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using CCT128930 in lab experiments is its specificity for PAK4, which allows for targeted inhibition of cancer cell growth and survival. However, one limitation is that CCT128930 may not be effective in all types of cancer, as the role of PAK4 in cancer progression varies depending on the type of cancer.
Direcciones Futuras
For the study of CCT128930 include further investigation of its mechanism of action and potential use in combination with other anti-cancer agents. Additionally, studies are needed to determine the effectiveness of CCT128930 in other types of cancer and to identify potential biomarkers for predicting response to treatment with CCT128930.
Métodos De Síntesis
CCT128930 is synthesized through a multi-step process involving the reaction of 4-methoxybenzoic acid with thionyl chloride, followed by reaction with cyclohexylamine to form the corresponding amide. The amide is then reacted with carbon disulfide and potassium hydroxide to form the carbonothioyl group, resulting in the final product.
Aplicaciones Científicas De Investigación
CCT128930 has been studied extensively for its potential as an anti-cancer agent. In vitro studies have shown that CCT128930 inhibits the activity of PAK4, leading to decreased cancer cell growth and survival. In vivo studies have also shown promising results, with CCT128930 inhibiting tumor growth in mouse models of breast and pancreatic cancer.
Propiedades
IUPAC Name |
N-(cyclohexylcarbamothioyl)-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2S/c1-19-13-9-7-11(8-10-13)14(18)17-15(20)16-12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3,(H2,16,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZVDXGHGCAXVSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(=S)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49827859 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-methylbenzyl)-4-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5773385.png)
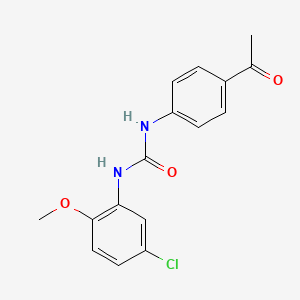
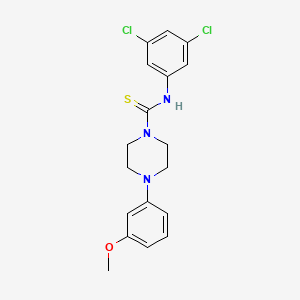
![6-chloro-7-[(2,6-difluorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5773400.png)
![3-[6-(acetyloxy)-4-oxo-4H-3,1-benzoxazin-2-yl]phenyl acetate](/img/structure/B5773410.png)
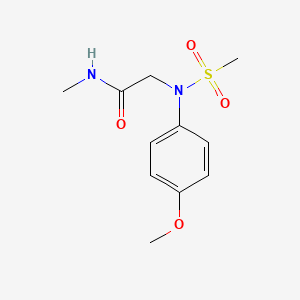
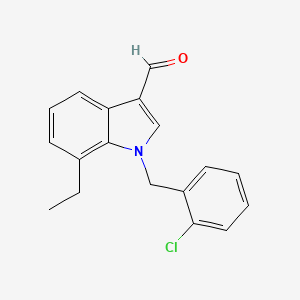
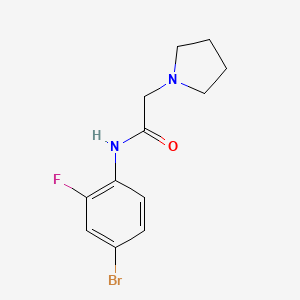
![methyl 3-({[4-(acetylamino)phenyl]sulfonyl}amino)benzoate](/img/structure/B5773438.png)
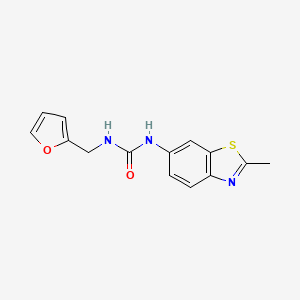
![N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]propanamide](/img/structure/B5773457.png)
![1-[(4-methylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine](/img/structure/B5773474.png)
